molecular formula C10H9BrN2O2 B7816379 methyl 3-amino-6-bromo-1H-indole-2-carboxylate CAS No. 924861-73-4

methyl 3-amino-6-bromo-1H-indole-2-carboxylate

Cat. No.: B7816379
CAS No.: 924861-73-4
M. Wt: 269.09 g/mol
InChI Key: ZKVKCBZXUPECEV-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-bromo-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are known for their significant presence in natural products and pharmaceuticals due to their diverse biological activities.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 6-bromoindole as the starting material.

  • Reaction Steps: The indole undergoes nitration followed by reduction to introduce the amino group at the 3-position.

Industrial Production Methods: Industrial production involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the indole to various oxidized derivatives.

  • Reduction: Reduction reactions can reduce the nitro group to an amino group.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the indole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.

  • Reduction: Typical reducing agents include iron and hydrogen gas.

  • Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Indole-2-carboxylic acid derivatives.

  • Reduction Products: Amino-substituted indoles.

  • Substitution Products: Various alkylated or acylated indoles.

Scientific Research Applications

Chemistry: Methyl 3-amino-6-bromo-1H-indole-2-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Indole derivatives exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer properties. Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting various diseases. Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism may vary depending on the specific application, but it generally involves binding to these targets and modulating their activity.

Comparison with Similar Compounds

  • Methyl 6-bromo-1H-indole-2-carboxylate: Similar structure but lacks the amino group at the 3-position.

  • Methyl 3-amino-1H-indole-2-carboxylate: Similar structure but lacks the bromo group at the 6-position.

Uniqueness: The presence of both the amino and bromo groups in methyl 3-amino-6-bromo-1H-indole-2-carboxylate makes it unique, allowing for diverse chemical reactions and biological activities.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile contribute to its importance in both research and industry.

Properties

IUPAC Name

methyl 3-amino-6-bromo-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-15-10(14)9-8(12)6-3-2-5(11)4-7(6)13-9/h2-4,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVKCBZXUPECEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401249958
Record name Methyl 3-amino-6-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924861-73-4
Record name Methyl 3-amino-6-bromo-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924861-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-6-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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